ETP-45658

Vue d'ensemble

Description

ETP 45658 est un inhibiteur puissant de la voie de la phosphoinositide 3-kinase (PI3K), qui joue un rôle crucial dans la prolifération et la survie cellulaires. Ce composé s'est révélé prometteur dans la recherche sur le cancer, en particulier pour cibler la voie de signalisation PI3K/AKT/mTOR, qui est souvent dysrégulée dans divers cancers .

Applications De Recherche Scientifique

ETP 45658 has a wide range of scientific research applications, including:

Cancer Research: It is extensively studied for its anticancer properties, particularly in inhibiting the PI3K/AKT/mTOR pathway in various cancer cell lines such as colon and breast cancer

Biology: ETP 45658 is used to study cell cycle regulation, apoptosis, and signal transduction pathways.

Medicine: Potential therapeutic applications in treating cancers with dysregulated PI3K/AKT/mTOR signaling.

Industry: Used in the development of targeted cancer therapies and as a tool compound in drug discovery

Mécanisme D'action

Target of Action

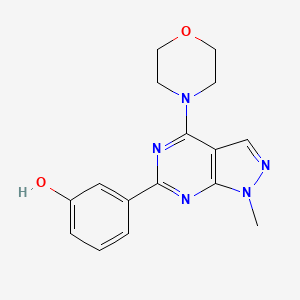

ETP-45658, also known as 3-(1-Methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol, is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K) with IC50s of 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM for PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ, respectively . It also inhibits DNA-PK (IC50=70.6 nM) and mTOR (IC50=152.0 nM) .

Mode of Action

This compound interacts with its targets, the PI3Ks, to inhibit their activity. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in tumor cell proliferation across various cancers .

Biochemical Pathways

The PI3K/AKT/mTOR pathway is an intracellular signaling pathway activated by various hormones and growth factors . Inhibition of this pathway by this compound leads to a potent FOXO-dependent, p53-independent cell cycle arrest . This response is characterized by the differential induction of a subset of FOXO-regulated genes .

Result of Action

This compound exerts a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells . It decreases TAS levels and increases TOS levels, upregulates apoptotic proteins while downregulating anti-apoptotic proteins . It also increases Annexin V binding, arrests the cell cycle at the G0/G1 phase, induces caspase 3/7 activity, impairs mitochondrial membrane potential, and ultimately triggers apoptosis in HT-29 cells .

Action Environment

The action of this compound can be influenced by the cellular environment, including the presence of hormones and growth factors that can activate the PI3K pathway

Analyse Biochimique

Biochemical Properties

ETP-45658 interacts with the PI3K/AKT signaling pathway, a crucial pathway in cell proliferation and survival . By inhibiting PI3K, this compound disrupts this pathway, leading to cell cycle arrest and reduced cell proliferation . This interaction is characterized by the binding of this compound to the ATP-binding pocket of PI3K, thereby inhibiting its activity .

Cellular Effects

In breast cancer cells, this compound has been shown to suppress growth via inhibiting cell cycle progression . This effect is mediated through the Forkhead box O (FOXO) protein-dependent and p53-independent cell cycle arrest phenotype . Furthermore, this compound has been shown to exert a dose-dependent and statistically significant antiproliferative effect on HT-29 colon cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of PI3K, leading to the disruption of the PI3K/AKT signaling pathway . This results in the activation of FOXO transcription factors, which then induce the expression of genes that mediate cell cycle arrest .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound interacts with enzymes and cofactors involved in the PI3K/AKT signaling pathway .

Subcellular Localization

The subcellular localization of this compound is currently not well-characterized. Given its role as a PI3K inhibitor, it is likely that this compound localizes to the cytoplasm where PI3K is active .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ETP 45658 implique plusieurs étapes, y compris la formation d'intermédiaires clés et leurs réactions subséquentes. La voie de synthèse exacte et les conditions réactionnelles sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques impliquant des réactifs et des catalyseurs spécifiques pour atteindre une pureté et un rendement élevés .

Méthodes de production industrielle

La production industrielle d'ETP 45658 implique probablement des techniques de synthèse organique à grande échelle, y compris des procédés en lots et en flux continu. Le processus de production est optimisé pour garantir la cohérence, le rendement élevé et la pureté, conformément aux normes strictes de contrôle de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

ETP 45658 subit principalement des réactions liées à son rôle d'inhibiteur de la PI3K. Il s'agit notamment de :

Oxydation : ETP 45658 peut subir un métabolisme oxydatif dans les systèmes biologiques.

Réduction : Le composé peut également être réduit dans certaines conditions.

Substitution : ETP 45658 peut participer à des réactions de substitution, en particulier en présence de nucléophiles.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou les enzymes du cytochrome P450.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique.

Substitution : Des nucléophiles tels que des amines ou des thiols dans des conditions douces.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut produire des dérivés déshydroxylés .

Applications de la recherche scientifique

ETP 45658 a un large éventail d'applications dans la recherche scientifique, notamment :

Recherche sur le cancer : Il est étudié de manière approfondie pour ses propriétés anticancéreuses, en particulier pour inhiber la voie PI3K/AKT/mTOR dans diverses lignées de cellules cancéreuses telles que le cancer du côlon et du sein

Biologie : ETP 45658 est utilisé pour étudier la régulation du cycle cellulaire, l'apoptose et les voies de transduction du signal.

Médecine : Applications thérapeutiques potentielles dans le traitement des cancers avec une signalisation PI3K/AKT/mTOR dysrégulée.

Industrie : Utilisé dans le développement de thérapies anticancéreuses ciblées et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

ETP 45658 exerce ses effets en inhibant la voie de signalisation PI3K/AKT/mTOR. Cette voie est cruciale pour la croissance, la prolifération et la survie cellulaires. En inhibant la PI3K, ETP 45658 empêche l'activation des molécules de signalisation en aval telles que l'AKT et la mTOR, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose. Le composé cible spécifiquement les sous-unités catalytiques de la PI3K, bloquant ainsi son activité de kinase .

Comparaison Avec Des Composés Similaires

Composés similaires

PI-103 : Un autre inhibiteur puissant de la PI3K avec un mécanisme d'action similaire.

Wortmannine : Un inhibiteur bien connu de la PI3K utilisé dans la recherche.

LY294002 : Un inhibiteur de la PI3K largement utilisé dans les études scientifiques.

Unicité de l'ETP 45658

ETP 45658 est unique en raison de sa forte puissance et de sa sélectivité pour les isoformes de la PI3K. Il a démontré une efficacité supérieure dans l'inhibition de la prolifération des cellules cancéreuses par rapport à d'autres inhibiteurs de la PI3K. De plus, ETP 45658 a montré un profil de sécurité favorable dans les études précliniques, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

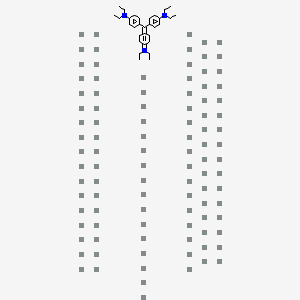

IUPAC Name |

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVRNXSHJLDZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ETP-45658?

A1: this compound is a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks) []. It binds to PI3K, preventing the phosphorylation of downstream targets in the PI3K/Akt/mTOR signaling pathway [, ]. This pathway is crucial for cell growth, proliferation, and survival, and is frequently dysregulated in cancer.

Q2: Which isoform of PI3K does this compound preferentially target?

A2: While this compound demonstrates activity against various PI3K isoforms, research suggests a potential preference for inhibiting the delta isoform (PI3Kδ) []. Genetic inhibition studies comparing the effects of silencing PI3Kα and PI3Kδ in peripheral T-cell lymphoma (PTCL) cell lines revealed that PI3Kδ inhibition more closely mimicked the apoptotic effects of this compound treatment []. This suggests PI3Kδ might be a critical target for this compound's anti-cancer effects, at least in certain PTCL subtypes.

Q3: What are the downstream effects of this compound treatment on cellular processes?

A3: Inhibition of PI3K by this compound leads to several downstream effects, including:

- FOXO nuclear translocation: By inhibiting PI3K/Akt signaling, this compound promotes the nuclear translocation of FOXO transcription factors []. This leads to the activation of FOXO-dependent genes involved in cell cycle arrest and potentially other cellular processes like apoptosis [].

- Cell cycle arrest: this compound induces G1 cell cycle arrest in various cancer cell lines, including PTCL cells [, ]. This arrest is likely mediated by the activation of FOXO-regulated cell cycle inhibitors and a reduction in the expression of pro-proliferative genes.

- Apoptosis: In certain cancer cell lines, such as PTCL cells, this compound demonstrates the ability to induce apoptosis []. The exact mechanisms behind this effect are still under investigation but likely involve the activation of pro-apoptotic pathways and/or downregulation of anti-apoptotic proteins.

Q4: What are the potential therapeutic applications of this compound?

A4: this compound shows promise as a potential therapeutic agent for:

- Peripheral T-cell lymphomas (PTCL): this compound exhibits potent anti-proliferative and pro-apoptotic effects in PTCL cell lines, suggesting its potential as a treatment for these aggressive malignancies [, ].

Q5: What are the potential biomarkers for predicting the efficacy of this compound?

A5: Research is ongoing to identify robust biomarkers for this compound efficacy. Some potential candidates include:

- PI3K isoform expression levels: The expression levels of specific PI3K isoforms, particularly PI3Kδ, could potentially predict sensitivity to this compound [].

- Downstream pathway activation: Assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., pAKT, pGSK3β, pp70S6K) could help monitor the pharmacodynamic effects of this compound treatment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.